3-(3-Chlorophenyl)-2',6'-dimethylpropiophenone
Overview
Description
The compound “3-(3-Chlorophenyl)-2’,6’-dimethylpropiophenone” is a complex organic molecule. It likely contains a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached . The “2’,6’-dimethylpropiophenone” part suggests the presence of a propiophenone group, which is a type of ketone, with methyl groups attached.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the chlorophenyl and dimethylpropiophenone groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s difficult to provide a detailed analysis without more specific information .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .Scientific Research Applications
Asymmetric Catalysis
The compound can be used in asymmetric catalysis . The PyBox–La(OTf)3-catalyzed enantioselective Diels–Alder cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene is realized, producing enantiopure disubstituted norbornenes, which possess four contiguous stereocenters and are biologically relevant structures .
Anticonvulsant Activity
The compound has potential anticonvulsant activity . The new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents was synthesized .
Antinociceptive Activity
It also has potential antinociceptive activity . Since anticonvulsant drugs are often effective in neuropathic pain management, the antinociceptive activity for two promising compounds was also investigated in the formalin model of tonic pain .
Interaction with Neuronal Channels
The compound can interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . The most probable molecular mechanism of action for the most active compound relies on this interaction .
Synthesis of Derivatives
The compound can be used in the synthesis of derivatives . The starting materials 2-(2-chlorophenyl)-(1) and 2-(3-chlorophenyl)-(2) succinic acids were prepared in line with the method described by Miller and Long .
Eco-Friendly Synthesis
The compound can be used in eco-friendly synthesis . In an earlier publication, products were obtained in a two-step N-alkylation pathway .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-5-3-6-13(2)17(12)16(19)10-9-14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQDHSQSVWECJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644433 | |
Record name | 3-(3-Chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2',6'-dimethylpropiophenone | |
CAS RN |
898787-10-5 | |
Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,6-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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